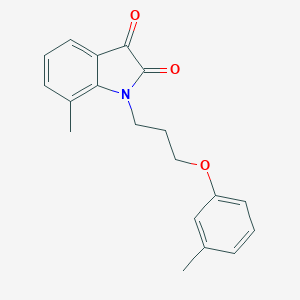

![molecular formula C20H21NO4 B367241 1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 853751-50-5](/img/structure/B367241.png)

1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dioxane and indole rings, and the introduction of the ethoxybenzyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic system, with the dioxane and indole rings sharing a single atom. The ethoxybenzyl group would be attached to one of the carbon atoms on the indole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the dioxane and indole rings, as well as the ethoxybenzyl group. The dioxane ring is generally stable, but can be cleaved under acidic or basic conditions . The indole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with dioxane rings are often used as solvents due to their ability to dissolve a wide range of organic compounds . Indole is a solid at room temperature, and has a strong, unpleasant odor .Scientific Research Applications

Indole Synthesis and Applications

Indoles, including compounds structurally related to "1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one", have significant importance in organic chemistry due to their presence in natural products and pharmaceuticals. A review by Taber and Tirunahari (2011) highlights the diverse methodologies for indole synthesis, underlining the compound's relevance in the synthesis of natural products and bioactive molecules. This encompasses strategies for constructing the indole nucleus, crucial for developing pharmaceuticals and agrochemicals.

Dioxane Derivatives and Environmental Impact

Dioxane derivatives, closely related to the dioxane component in the compound, have been studied for their environmental persistence and potential health impacts. A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous dioxane (Yokoyama, 2015) sheds light on the chemical behavior of dioxane derivatives under environmental conditions, contributing to understanding their stability and reactivity.

Enzymatic Degradation and Environmental Remediation

The enzymatic degradation of organic pollutants, including potentially complex organic compounds similar in structure to "this compound", is a critical area of research for environmental remediation. The work by Husain and Husain (2007) reviews the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes, highlighting the potential for bioremediation strategies.

properties

IUPAC Name |

1'-[(2-ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-23-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20(19(21)22)24-12-7-13-25-20/h3-6,8-11H,2,7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRXPKAYDRXXSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367158.png)

![4-chlorophenyl [5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl ether](/img/structure/B367161.png)

![2-[3-(4-chloro-2-methylphenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367163.png)

![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)

![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)